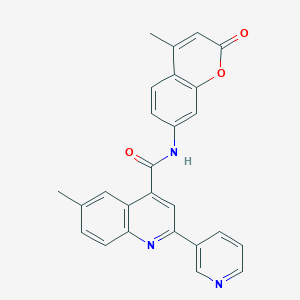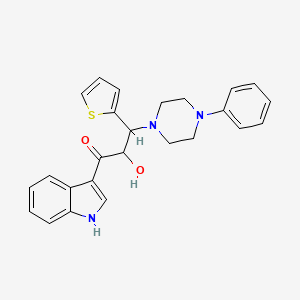![molecular formula C25H32N4O B6092066 2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6092066.png)
2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with phenylpropyl and pyrazolylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One possible route could include:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Substitution Reactions: The phenylpropyl and pyrazolylmethyl groups can be introduced through nucleophilic substitution reactions.
Addition of the Ethanol Group: The ethanol group can be added via a nucleophilic addition reaction to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrazole ring or the phenyl groups, potentially leading to hydrogenated derivatives.
Substitution: The phenyl and pyrazole rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethanol group would yield aldehydes or acids, while substitution reactions could introduce various functional groups to the aromatic rings.
科学的研究の応用
Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting neurological or psychological disorders.
Biology: Studying its interactions with biological macromolecules such as proteins or nucleic acids.
Industry: Potential use in the development of new materials or as intermediates in the synthesis of other complex organic compounds.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or ion channels, and the pathways involved could be related to signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
- 2-[1-(3-phenylpropyl)-4-(methyl)piperazin-2-yl]ethanol
- 2-[1-(3-phenylpropyl)-4-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol
Uniqueness
The uniqueness of 2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs. This could include differences in binding affinity to biological targets or reactivity in chemical transformations.
特性
IUPAC Name |
2-[1-(3-phenylpropyl)-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O/c30-17-13-24-20-28(15-16-29(24)14-7-10-21-8-3-1-4-9-21)19-23-18-26-27-25(23)22-11-5-2-6-12-22/h1-6,8-9,11-12,18,24,30H,7,10,13-17,19-20H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBFSEDNPRJLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=C(NN=C2)C3=CC=CC=C3)CCO)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B6091999.png)
![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6092004.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092009.png)
![2-[(2-chlorophenyl)methylsulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6092010.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B6092021.png)
![2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6092042.png)
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B6092047.png)
![1-(2-ethoxyphenyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6092054.png)
![2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6092059.png)

![4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine](/img/structure/B6092081.png)

![3-({3,5-Bis[(propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6092093.png)
![2-[4-(2-chlorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092095.png)
